molecular formula C7H8N2O3 B1296822 6-Methoxy-2-methyl-3-nitropyridine CAS No. 5467-69-6

6-Methoxy-2-methyl-3-nitropyridine

Cat. No. B1296822
CAS RN: 5467-69-6
M. Wt: 168.15 g/mol
InChI Key: GSJQJZOENXJWIP-UHFFFAOYSA-N
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Description

“6-Methoxy-2-methyl-3-nitropyridine” is a chemical compound with the CAS Number: 5467-69-6. It has a molecular weight of 168.15 and its IUPAC name is 6-methoxy-2-methyl-3-nitropyridine .


Synthesis Analysis

The synthesis of nitropyridines, which includes “6-Methoxy-2-methyl-3-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Molecular Structure Analysis

The molecular structure of “6-Methoxy-2-methyl-3-nitropyridine” can be represented by the formula C7H8N2O3 . The conformational analysis of the molecule has been carried out using density functional theory calculations .


Chemical Reactions Analysis

Chemical reactions involving nitropyridines include nitration processes, where the nitro group’s position on the pyridine ring is influenced by the presence of methoxy and hydroxy groups, affecting the molecule’s reactivity and orienting agents during nitration.


Physical And Chemical Properties Analysis

“6-Methoxy-2-methyl-3-nitropyridine” is a solid at room temperature .

Scientific Research Applications

Organic Synthesis

6-Methoxy-2-methyl-3-nitropyridine is used as an intermediate in organic synthesis .

Results or Outcomes

The outcomes of these reactions can also vary widely, but the compound is generally used to facilitate the formation of carbon-carbon bonds in organic molecules .

Medicine

2-Amino-6-methyl-3-nitropyridine, which can be synthesized from 6-Methoxy-2-methyl-3-nitropyridine, is used in medicine .

Results or Outcomes

The outcomes of these applications can also vary widely, but the compound is generally used to facilitate the synthesis of pharmaceutical compounds .

Synthesis of 2-Substituted-5-Nitropyridines

6-Methoxy-2-methyl-3-nitropyridine can be used in the synthesis of 2-substituted-5-nitropyridines .

Method of Application

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

Results or Outcomes

The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

6-Methoxy-2-methyl-3-nitropyridine can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines .

Method of Application

3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Results or Outcomes

High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine

6-Methoxy-2-methyl-3-nitropyridine can be used in the synthesis of 3-hydroxy-6-methyl-2-nitropyridine .

Results or Outcomes

The outcomes of these reactions can also vary widely, but the compound is generally used to facilitate the formation of 3-hydroxy-6-methyl-2-nitropyridine .

Synthesis of 4-Methyl-3-nitropyridine

6-Methoxy-2-methyl-3-nitropyridine can be used in the synthesis of 4-methyl-3-nitropyridine .

Results or Outcomes

The outcomes of these reactions can also vary widely, but the compound is generally used to facilitate the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .

Safety And Hazards

The safety information for “6-Methoxy-2-methyl-3-nitropyridine” includes the GHS07 pictogram with the signal word “Warning”. The hazard statements are H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methoxy-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJQJZOENXJWIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282313
Record name 6-Methoxy-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-methyl-3-nitropyridine

CAS RN

5467-69-6
Record name 5467-69-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25401
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium metal (8.68 g, 378 mmol) was added to methanol (350 mL) pre-cooled to 0° C. After the sodium completely dissolved, 2-chloro-5-nitro-6-methylpyridine (40.78 g, 236 mmol) was slowly added as a solid. The reaction mixture was heated at reflux temperature overnight, then poured into ice-water. The product was filtered and dried in vacuo overnight to give 29.39 grams of the title compound. (73%).
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40.78 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

0.46 gm (20 mMol) sodium were dissolved in 15 mL anhydrous methanol. To this solution were added 2.3 gm 6-chloro-3-nitro-2-picoline in portions. The resulting mixture was stirred for 18 hours at room temperature and then 1 hour at reflux. The reaction mixture was poured into 100 mL of ice water with vigorous stirring. The suspension was filtered and the solid dried at 30° C. under reduced pressure for 18 hours to provide 2.04 gm (91%) of the desired compound as a tan solid.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-chloro-6-methoxy-3-nitropyridine (2.44 g, 12.9 mmol) in 10% v/v aqueous dioxane (25 mL) was added tetrakis(triphenyl phosphine) palladium (1.50 g, 1.3 mmol) and the mixture stirred for 15 min prior to the addition of trimethylboroxine (1.81 mL, 12.9 mmol) and potassium carbonate (5.36 g, 38.8 mmol). The reaction mixture was heated under reflux for 6 h then allowed to cool to rt over 16 h. Ethyl acetate (100 mL) was added and the mixture stirred vigorously for 1 h. The mixture was filtered through celite, washing through with ethyl acetate. The aqueous phase was separated and extracted with ethyl acetate (3×30 mL) and the combined organics were washed with brine (50 mL), dried (MgSO4), filtered and adsorbed onto silica gel. Purification via flash column chromatography (SiO2, ethyl acetate/isohexane, 1:20) gave the title compound as a pale yellow solid. δH (CDCl3): 2.81 (3H, s), 4.01 (3H, s), 6.65 (1H, d), 8.26 (1H, d).
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1.81 mL
Type
reactant
Reaction Step Two
Quantity
5.36 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A mixture of 2-methoxy-6-methylpyridine (49.15 g, 0.292 mol) and nitric acid (76.0 mL, 0.292 mol) was added dropwise sulfuric acid (177.0 mL, 0.876 mol) at 0° C. The reaction mixture was stirred at room temperature for 1 hr. The mixture was poured into ice-water. The precipitate was collected by filtration and washed with water to give the title compound as a pale yellow solid (53.37 g, 0.317 mol, quant.).
Quantity
49.15 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
177 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Frydman, SJ Reil, J Boned… - The Journal of Organic …, 1968 - ACS Publications
… the mixture was stirred until all the potassium dissolved; 60 ml (0.45 mol) of diethyl oxalate was then added, followed after 5 min by 60 g (0.4 mol) of 6-methoxy-2-methyl-3-nitropyridine (…
Number of citations: 24 pubs.acs.org
M Siddiqui, N Ullah, A Al-Betar… - MATEC Web of …, 2016 - matec-conferences.org
… The mixture was stirred for 5 minutes and then 6methoxy-2-methyl-3-nitropyridine (32.0 g, 0.19 mol) was added. The resulting solution was stirred at room temperature for 36 hours. The …
Number of citations: 1 www.matec-conferences.org

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